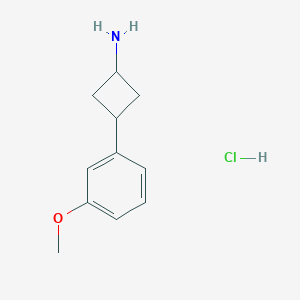

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9;/h2-4,7,9-10H,5-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBCHRIUDPOBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909286-83-4 | |

| Record name | (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxyphenylacetonitrile with cyclobutanone in the presence of a reducing agent to form the corresponding amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Scientific Research Applications

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Positional Isomers

- 1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride (CAS 1228880-04-3) Molecular Formula: C${11}$H${16}$ClNO Key Difference: The methoxyphenyl group is attached to the 1-position of the cyclobutane rather than the 3-position.

- 3-(2-Methoxyphenyl)cyclobutan-1-amine Hydrochloride (CID 43632382) Molecular Formula: C${11}$H${15}$NO·HCl Key Difference: Methoxy substitution at the phenyl ring’s ortho (2-) position instead of meta (3-). Impact: The ortho substituent introduces steric hindrance, which may reduce rotational freedom and influence pharmacokinetic properties .

2.2 Substituent Variations on the Phenyl Ring

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride (CID 50988666)

- Molecular Formula : C${11}$H${12}$F$_3$N·HCl

- Molecular Weight : ~245.68 g/mol

- Key Difference : Replacement of methoxy with a trifluoromethyl (-CF$_3$) group.

- Impact : The electron-withdrawing -CF$_3$ group increases lipophilicity and metabolic stability but may reduce aqueous solubility. This modification is common in CNS-targeted drugs .

- trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine Hydrochloride (CAS 1807885-05-7) Molecular Formula: C${10}$H${12}$BrClFN Molecular Weight: 280.57 g/mol Key Difference: Halogen substitutions (Br, F) at the phenyl ring. The trans configuration on the cyclobutane may optimize spatial alignment with target proteins .

2.3 Cyclobutane Ring Modifications

- 3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS 1284247-23-9) Molecular Formula: C$6$H${14}$ClN Molecular Weight: 135.64 g/mol Key Difference: Two methyl groups at the 3-position of the cyclobutane.

- 3-Ethoxy-2-methoxycyclobutan-1-amine Hydrochloride (CID 75437823) Molecular Formula: C$7$H${15}$NO$_2$·HCl Molecular Weight: ~197.66 g/mol Key Difference: Ethoxy and methoxy groups on the cyclobutane ring. Impact: Polar substituents enhance solubility but may reduce membrane permeability. Stereochemical complexity (e.g., cis vs. trans) could influence bioactivity .

Biological Activity

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a cyclic amine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- Solubility : Enhanced solubility in polar solvents due to its hydrochloride form, making it suitable for various applications in research and pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways:

- Receptor Interaction : It is believed to interact with receptors involved in cell signaling pathways related to cancer proliferation and survival.

- Potential Targets : Ongoing research aims to identify specific enzymes and receptors that mediate its effects, particularly those associated with epidermal growth factor receptor (EGFR) mutations in cancer therapy.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Anticancer Potential : Initial studies suggest that this compound may have applications in targeting specific cancer types, particularly those linked to EGFR mutations. This positions it as a candidate for developing novel anticancer therapies.

- Neurological Applications : There is ongoing exploration into its potential therapeutic applications for neurological disorders, where modulation of neurotransmitter systems may be beneficial.

- Enzyme Interaction : The compound has been studied for its interactions with various enzymes, suggesting a role in modulating enzymatic activity relevant to disease processes.

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of this compound:

| Study Reference | Findings |

|---|---|

| Demonstrated receptor interaction leading to modulation of cancer cell signaling pathways. | |

| Reported potential anticancer activity against EGFR-mutated cell lines. | |

| Investigated enzyme interactions indicating possible roles in metabolic pathways. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride | Similar cyclobutane structure with bromine substitution | Potentially altered biological activity due to bromine presence |

| 3-(Methoxymethyl)cyclobutan-1-amine | Contains a methoxymethyl group instead of methoxyphenyl | Different substituent leading to distinct reactivity |

| 1-(3-Methoxyphenyl)cyclopentan-1-amine | Cyclopentane ring instead of cyclobutane | Structural change significantly affects properties |

This comparison highlights the distinctive properties of this compound that may enhance its efficacy in therapeutic applications compared to similar compounds.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves reductive amination of 3-methoxybenzaldehyde with cyclobutan-1-amine derivatives under acidic conditions, followed by hydrochlorination. Key parameters include:

- Temperature control (e.g., 0–5°C during imine formation to minimize side reactions).

- Solvent choice (polar aprotic solvents like THF improve intermediate stability).

- Catalyst selection (sodium cyanoborohydride for selective reduction of imines).

Yields are optimized by adjusting stoichiometry and reaction time, with purity confirmed via NMR and mass spectrometry .

Basic: How is the structural identity of this compound validated post-synthesis?

Answer:

Analytical validation involves:

- 1H/13C NMR : Confirms cyclobutane ring geometry and methoxyphenyl substitution patterns.

- Mass spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 196.1 for the free base).

- X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen bonding networks.

Discrepancies in spectral data require reevaluation of purification steps, such as recrystallization in ethanol/water mixtures .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Mitigation approaches include:

- Metabolite profiling (LC-MS/MS to identify degradation products).

- Dose-response recalibration in animal models to account for bioavailability.

- Target engagement assays (e.g., thermal shift assays to confirm binding to purported receptors like serotonin transporters) .

Advanced: How does the cyclobutane ring conformation influence the compound’s reactivity in substitution reactions?

Answer:

The strained cyclobutane ring enhances electrophilicity at the amine group, favoring nucleophilic substitutions. Key factors:

- Ring strain : Increases susceptibility to ring-opening reactions under acidic/basic conditions.

- Steric effects : The 3-methoxyphenyl group directs regioselectivity in reactions (e.g., para-substitution in electrophilic aromatic substitutions).

Computational studies (DFT) predict transition states for SN2 mechanisms, validated experimentally via kinetic isotope effects .

Advanced: What methodologies assess the compound’s chiral purity, and how do stereoisomers differ in biological activity?

Answer:

- Chiral HPLC : Using columns like Chiralpak IA-3 to resolve enantiomers (e.g., (R)- and (S)-forms).

- Optical rotation : Correlates enantiomeric excess (ee) with biological potency.

Studies show the (S)-enantiomer exhibits higher affinity for dopamine receptors (IC50 = 120 nM vs. 450 nM for (R)-form), emphasizing the need for asymmetric synthesis techniques (e.g., enzymatic resolution) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Humidity control : Use desiccants (e.g., silica gel) to prevent hydrochloride salt deliquescence.

- Solvent compatibility : Avoid DMSO for long-term storage due to amine oxidation; ethanol or acetonitrile is preferred .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalyst recycling : Immobilize transition metals (e.g., Pd on carbon) for reuse in cross-coupling steps.

- Waste reduction : Employ continuous flow reactors to minimize excess reagents and energy use .

Advanced: What structural analogs of this compound exhibit enhanced blood-brain barrier (BBB) penetration, and what design principles underlie this?

Answer:

Analog modifications improving BBB penetration include:

- Lipophilicity enhancement : Adding halogen substituents (e.g., 3-chlorophenyl vs. methoxyphenyl) increases logP from 2.1 to 3.4.

- Reducing hydrogen bond donors : Methylation of the amine group decreases polarity.

In vivo PET imaging validates BBB penetration using analogs with [11C]-radiolabels .

Basic: What in vitro assays are most suitable for preliminary evaluation of its neuropharmacological activity?

Answer:

- Radioligand binding assays : Screen for affinity at monoamine transporters (e.g., [3H]citalopram for SERT).

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing GPCRs (e.g., 5-HT1A receptors).

- Cytotoxicity screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to rule off-target effects .

Advanced: How do computational models predict the compound’s metabolic pathways, and what are the major Phase I metabolites?

Answer:

- In silico tools : Schrödinger’s ADMET Predictor or GLORYx identifies likely CYP450 oxidation sites (e.g., O-demethylation at the 3-methoxy group).

- Metabolite synthesis : Confirm predicted metabolites (e.g., 3-hydroxycyclobutan-1-amine derivative) via microsomal incubation and LC-HRMS.

- Species differences : Human liver microsomes vs. rat hepatocytes show varying kinetics (t1/2 = 45 vs. 22 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.